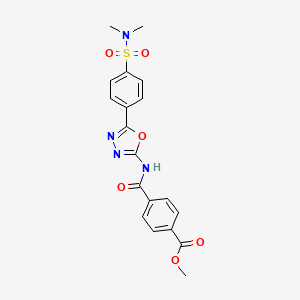
methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C19H18N4O6S and its molecular weight is 430.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, with the CAS number 1172252-81-1, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N4O6S, with a molecular weight of 430.4 g/mol. The compound features a complex structure that includes a benzoate moiety and an oxadiazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1172252-81-1 |
| Molecular Formula | C19H18N4O6S |
| Molecular Weight | 430.4 g/mol |
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that compounds with similar structural frameworks can activate the NF-κB pathway, which plays a crucial role in immune response and inflammation. For instance, studies have shown that sulfamoyl-containing compounds enhance the release of immunostimulatory cytokines in human monocytic cell lines (THP-1) and murine dendritic cells when stimulated with Toll-like receptor (TLR) agonists .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at specific positions on the molecule can significantly influence its potency. For example:
- Substituent Variations : Changes in the substituents on the oxadiazole or benzoate rings can enhance or diminish activity.
- Functional Group Impact : The presence of the N,N-dimethylsulfamoyl group has been linked to increased interaction with target proteins involved in inflammatory responses.
A detailed SAR study identified key modifications that led to enhanced NF-κB activation and overall biological efficacy .
Biological Activity Data
Research findings indicate that this compound exhibits various biological activities:
Case Studies
Several studies have explored the biological effects of similar compounds:
- Immunomodulation : A study demonstrated that sulfamoyl benzamidothiazole derivatives exhibited significant immunostimulatory effects when used as adjuvants in murine models .
- Antibacterial Activity : Compounds structurally related to this compound have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in infectious diseases .
Propriétés
IUPAC Name |
methyl 4-[[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S/c1-23(2)30(26,27)15-10-8-13(9-11-15)17-21-22-19(29-17)20-16(24)12-4-6-14(7-5-12)18(25)28-3/h4-11H,1-3H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGCMCMWEUTVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













